Niludipina

Descripción general

Descripción

Niludipina es un bloqueador de los canales de calcio que pertenece a la clase de las dihidropiridinas. Se utiliza principalmente como vasodilatador, actuando sobre las arterias coronarias del corazón y los pulmones. Se ha encontrado que la this compound produce un efecto antagonista del calcio en el músculo liso del corazón, inhibiendo el metabolismo oxidativo miocárdico .

Aplicaciones Científicas De Investigación

La niludipina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar los bloqueadores de los canales de calcio y sus interacciones con varios receptores.

Biología: Se ha investigado por sus efectos sobre los canales de calcio celulares y su posible papel en la modulación de las funciones celulares.

Medicina: Se ha explorado su potencial terapéutico en el tratamiento de enfermedades cardiovasculares, particularmente la hipertensión y la angina.

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y sistemas de administración de fármacos.

Mecanismo De Acción

La niludipina ejerce sus efectos bloqueando la entrada de iones calcio a través de los canales de calcio de tipo L en las células musculares lisas del corazón y los vasos sanguíneos. Esta inhibición conduce a vasodilatación, reducción de la demanda de oxígeno miocárdico y disminución de la presión arterial. Los objetivos moleculares de la this compound incluyen la subunidad alfa-1 del canal de calcio de tipo L .

Análisis Bioquímico

Biochemical Properties

Niludipine plays a significant role in biochemical reactions by inhibiting the influx of calcium ions through L-type calcium channels. This inhibition affects various enzymes, proteins, and other biomolecules. For instance, Niludipine interacts with the L-type calcium channels on the smooth muscle cells, leading to vasodilation. The compound also affects myocardial oxidative metabolism by inhibiting calcium-dependent enzymes involved in this process .

Cellular Effects

Niludipine influences various types of cells and cellular processes. In smooth muscle cells, it causes relaxation by blocking calcium influx, which is crucial for muscle contraction. This effect extends to the coronary arteries, leading to vasodilation and improved blood flow. Niludipine also impacts cell signaling pathways by modulating calcium levels, which are vital for various cellular functions, including gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, Niludipine exerts its effects by binding to the L-type calcium channels on the cell membrane. This binding inhibits the influx of calcium ions, which are essential for muscle contraction and other cellular processes. By blocking these channels, Niludipine reduces intracellular calcium levels, leading to vasodilation and decreased myocardial oxygen demand. Additionally, Niludipine may influence gene expression by altering calcium-dependent signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Niludipine have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Long-term studies have shown that Niludipine maintains its vasodilatory effects over extended periods, although some reduction in potency may occur. In vitro and in vivo studies have demonstrated that Niludipine’s impact on cellular function remains consistent, with minimal long-term adverse effects .

Dosage Effects in Animal Models

The effects of Niludipine vary with different dosages in animal models. At low doses, Niludipine effectively reduces blood pressure and improves blood flow without significant adverse effects. At higher doses, Niludipine can cause hypotension and other toxic effects. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic benefits .

Metabolic Pathways

Niludipine is involved in several metabolic pathways, primarily related to its role as a calcium channel blocker. It interacts with enzymes and cofactors involved in calcium metabolism, affecting metabolic flux and metabolite levels. Niludipine’s metabolism involves hepatic enzymes, leading to its biotransformation and eventual excretion. The compound’s effects on metabolic pathways are crucial for its therapeutic action and overall efficacy .

Transport and Distribution

Niludipine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, Niludipine accumulates in specific tissues, particularly the smooth muscle cells of the coronary arteries. This localization is essential for its vasodilatory effects and overall therapeutic action .

Subcellular Localization

Niludipine’s subcellular localization plays a crucial role in its activity and function. The compound is primarily localized in the cell membrane, where it binds to L-type calcium channels. This targeting is facilitated by specific signals and post-translational modifications that direct Niludipine to the appropriate cellular compartments. The subcellular localization of Niludipine is essential for its ability to modulate calcium influx and exert its vasodilatory effects .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La niludipina se sintetiza a través de un proceso de varios pasos que implica la condensación de 2,6-dimetil-3,5-dicarbethoxi-4-(3-nitrofenil)-1,4-dihidropiridina con 2-propoxiethanol. Las condiciones de reacción generalmente implican el uso de una base como el etóxido de sodio en un solvente de etanol .

Métodos de Producción Industrial: La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control estricto de las condiciones de reacción para garantizar un alto rendimiento y pureza. Los solventes y reactivos utilizados a menudo se reciclan para minimizar los residuos y reducir los costos de producción .

Análisis De Reacciones Químicas

Tipos de Reacciones: La niludipina experimenta varias reacciones químicas, que incluyen:

Oxidación: La this compound se puede oxidar para formar su derivado de piridina correspondiente.

Reducción: El grupo nitro en la this compound se puede reducir a un grupo amino en condiciones específicas.

Sustitución: La this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en los grupos éster.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.

Reducción: Reactivos como el gas hidrógeno en presencia de un catalizador de paladio.

Sustitución: Nucleófilos como aminas o alcoholes en condiciones básicas.

Principales Productos:

Oxidación: Derivados de piridina.

Reducción: Derivados de amino.

Sustitución: Ésteres o amidas sustituidos.

Comparación Con Compuestos Similares

La niludipina a menudo se compara con otros bloqueadores de los canales de calcio de dihidropiridina como la nifedipina, la amlodipina y la felodipina. Si bien todos estos compuestos comparten un mecanismo de acción similar, la this compound es única en su afinidad de unión específica y su perfil farmacocinético .

Compuestos Similares:

- Nifedipina

- Amlodipina

- Felodipina

- Nimodipina

Las propiedades distintivas de la this compound la convierten en un compuesto valioso tanto en las aplicaciones de investigación como terapéuticas.

Propiedades

IUPAC Name |

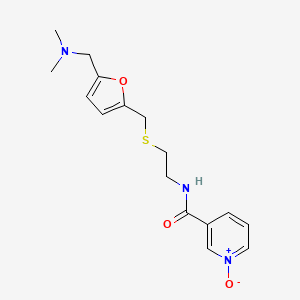

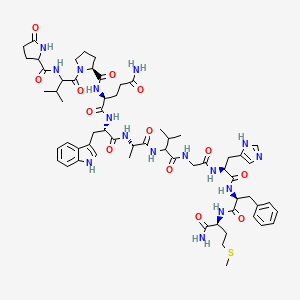

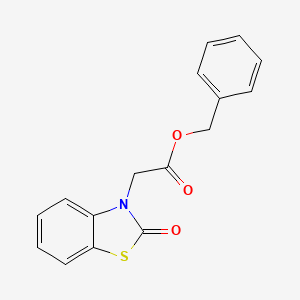

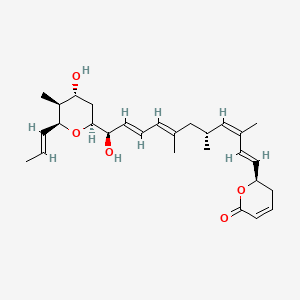

bis(2-propoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O8/c1-5-10-32-12-14-34-24(28)21-17(3)26-18(4)22(25(29)35-15-13-33-11-6-2)23(21)19-8-7-9-20(16-19)27(30)31/h7-9,16,23,26H,5-6,10-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWXXKDFACOXNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OCCOCCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945267 | |

| Record name | Niludipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22609-73-0 | |

| Record name | Niludipine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22609-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Niludipine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022609730 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Niludipine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09240 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Niludipine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Niludipine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.003 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILUDIPINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9844OS3B0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of niludipine?

A1: Niludipine is a calcium channel blocker that primarily acts on L-type calcium channels found in vascular smooth muscle and myocardial cells. [, , , ] It inhibits the influx of calcium ions through these channels, leading to vasodilation and a decrease in myocardial contractility. [, , , , ]

Q2: How does niludipine's action on calcium channels lead to its antihypertensive effects?

A2: By blocking calcium channels in vascular smooth muscle, niludipine causes vasodilation, reducing total peripheral resistance and lowering blood pressure. [, , , , ]

Q3: Does niludipine affect cardiac output?

A3: While niludipine decreases myocardial contractility, it can increase cardiac output, particularly in hypertensive patients. This is likely due to a reflex increase in heart rate and a reduction in afterload due to vasodilation. [, , ]

Q4: How does niludipine impact the ischemic myocardium?

A4: Studies in dogs suggest that niludipine may improve the balance between myocardial oxygen supply and demand in the ischemic myocardium. It increases regional myocardial blood flow in both ischemic and non-ischemic areas and improves regional myocardial function. [, , ]

Q5: What is the molecular formula and weight of niludipine?

A5: The molecular formula of niludipine is C27H33N3O6, and its molecular weight is 495.56 g/mol.

Q6: Have there been any computational studies on niludipine?

A6: Yes, QSIR studies have been conducted to analyze niludipine's interaction potential with grapefruit juice, utilizing DFT calculations and molecular descriptors to predict potential interactions. []

Q7: How do the pharmacological properties of niludipine compare to nifedipine?

A8: While both are potent calcium channel blockers, niludipine demonstrates a longer duration of action and less pronounced reflex tachycardia compared to nifedipine. [, , , ] Additionally, niludipine exhibits stronger coronary vasodilatory effects than nifedipine. []

Q8: What is the duration of action of niludipine?

A10: Niludipine has a longer duration of action compared to nifedipine. Studies show that a single oral dose can lower blood pressure for at least 4 hours, with the peak effect observed around 90 minutes after administration. [, , ]

Q9: Does niludipine affect plasma renin activity (PRA)?

A12: Studies have shown that niludipine does not significantly influence plasma renin activity. []

Q10: How is niludipine metabolized?

A10: While detailed information on niludipine metabolism is not available in the provided research, its structural similarity to other dihydropyridines suggests potential metabolism via cytochrome P450 enzymes in the liver.

Q11: What in vitro models have been used to study niludipine's effects?

A14: Niludipine's effects have been studied in vitro using isolated tissues like rabbit sinus node and atrial muscle fibers, demonstrating its ability to alter transmembrane action potentials. [] Other studies investigated its impact on potassium- or glycoside-contractured smooth muscle from coronary arteries, highlighting its coronary vasodilatory properties. []

Q12: What animal models have been used to study niludipine?

A15: Studies in dogs have been crucial in understanding niludipine's effects on coronary blood flow, myocardial ischemia, and hemodynamics. [, , , , , ] Additionally, research on spontaneously hypertensive rats has provided insights into its antihypertensive properties and effects on vascular smooth muscle. [, , ]

Q13: What are the key findings from clinical trials on niludipine?

A16: Clinical trials have demonstrated niludipine's efficacy in reducing both systolic and diastolic blood pressure in patients with essential hypertension. [, ] It has also shown promising antianginal effects, significantly reducing the frequency of angina attacks and nitroglycerin consumption in patients with ischemic heart disease. [, , ]

Q14: Does niludipine show any cross-resistance with other anticancer agents?

A17: While not directly related to niludipine, research indicates that other calcium channel blockers, like diltiazem, nicardipine, and nimodipine, can reverse acquired resistance to vincristine and adriamycin in tumor cells. [, ] This suggests a potential avenue for future research exploring niludipine's role in overcoming drug resistance.

Q15: What is the safety profile of niludipine?

A18: Clinical trials indicate that niludipine is generally well-tolerated. While some patients experienced mild and transient side effects like nausea, no serious complications were reported. [, , , ]

Q16: When was niludipine first synthesized and investigated?

A20: Niludipine was first synthesized and pharmacologically characterized in the late 1970s as part of the search for novel calcium channel blockers with improved therapeutic profiles. []

Q17: Are there any cross-disciplinary applications of niludipine research?

A21: Research on niludipine spans various disciplines, including pharmacology, cardiology, and biochemistry. It has contributed significantly to understanding calcium channel physiology and the development of novel therapeutic strategies for cardiovascular diseases. Further exploration of its potential in areas like oncology, particularly in overcoming drug resistance, highlights the importance of cross-disciplinary collaboration. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.